molecular formula C21H22N4O4 B2776814 3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034194-46-0

3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Katalognummer: B2776814
CAS-Nummer: 2034194-46-0
Molekulargewicht: 394.431
InChI-Schlüssel: BRGBEQWXVUCGMI-APDNIOIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic heterocyclic compound featuring a 1,4-benzodioxine core fused with a carboxamide group and a stereochemically defined cyclohexyl linker substituted with a 3-cyanopyrazine moiety. This structure integrates multiple pharmacophores: the benzodioxine scaffold is associated with metabolic stability and bioavailability, while the pyrazine ring with a cyano group may enhance electronic interactions with biological targets. The compound’s design aligns with strategies for antidiabetic agents targeting α-amylase and α-glucosidase enzymes, as evidenced by structural analogs in recent studies .

Eigenschaften

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-19(29-18-5-3-2-4-17(18)27-13)20(26)25-14-6-8-15(9-7-14)28-21-16(12-22)23-10-11-24-21/h2-5,10-11,13-15,19H,6-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBEQWXVUCGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs. Substitution reactions can result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to 3-methyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit significant biological activities. Some notable properties include:

  • Anti-inflammatory effects : Similar compounds have been shown to reduce inflammation in various models.
  • Anti-hepatotoxic effects : The benzodioxine structure is often associated with liver protection.

The unique combination of the cyanopyrazine moiety and cyclohexyl group may enhance specificity and potency compared to other derivatives.

Potential Therapeutic Applications

Given its structural features and pharmacological potential, this compound may be explored for several therapeutic applications:

  • Inflammatory Diseases : Due to its anti-inflammatory properties, it could be developed as a treatment for conditions such as arthritis or inflammatory bowel disease.
  • Hepatoprotection : Its potential hepatoprotective effects suggest it could be beneficial in treating liver diseases or conditions associated with liver toxicity.
  • Cancer Therapy : The compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Wirkmechanismus

The mechanism of action of 3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,4-Benzodioxine-Based Thiadiazole-Fused Analogs

A series of 1,4-benzodioxine-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs (1–25) were synthesized and evaluated for antidiabetic activity (Table 1). Compound 22 , with di-hydroxy substitutions at the aryl ring’s 2,3-positions, exhibited superior inhibitory activity (α-amylase IC50 = 0.70 ± 0.01 μM; α-glucosidase IC50 = 0.80 ± 0.01 μM), outperforming the standard acarbose (IC50 = 12.80 ± 0.10 μM and 12.90 ± 0.10 μM, respectively) .

Table 1. Inhibitory Activity of Selected 1,4-Benzodioxine-Based Analogs

Compound α-Amylase IC50 (μM) α-Glucosidase IC50 (μM)
1 30.80 ± 0.80 29.70 ± 0.40
22 0.70 ± 0.01 0.80 ± 0.01
Acarbose 12.80 ± 0.10 12.90 ± 0.10

Key Structural Differences :

  • The target compound replaces the thiadiazole-fused system with a 3-cyanopyrazine substituent, which may improve π-π stacking or hydrogen bonding with enzyme active sites.
Dihydropyridine Carboxamide Derivatives

Compounds such as AZ257 and AZ331 () feature dihydropyridine cores with carboxamide and cyano groups. While these are structurally distinct from the benzodioxine scaffold, they share functional similarities:

  • AZ331 includes a 5-cyano-4-(2-furyl) group, which may mimic the electron-withdrawing effects of the 3-cyanopyrazine in the target compound.
  • However, dihydropyridines are traditionally associated with calcium channel modulation, suggesting divergent mechanisms compared to benzodioxine-based enzyme inhibitors .
Benzo[b][1,4]oxazin-3(4H)-One Analogues

Compound 22f (N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide) shares a carboxamide group and cyanophenyl substitution but lacks the benzodioxine core. Its α-glucosidase inhibition (IC50 = 2.1 μM) is moderate compared to the target compound’s analogs, highlighting the benzodioxine moiety’s critical role in potency .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: The 3-cyanopyrazine group in the target compound may enhance binding to enzyme catalytic sites through dipole interactions, similar to the hydroxyl groups in compound 22 .
  • Stereochemistry : The (1r,4r)-cyclohexyl configuration likely reduces metabolic degradation compared to planar aromatic linkers in other analogs, improving pharmacokinetics .
  • Core Scaffold : Benzodioxine derivatives generally show superior enzyme inhibition over dihydropyridines or benzoxazines, emphasizing the scaffold’s versatility in antidiabetic drug design .

Biologische Aktivität

3-methyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound featuring a unique structural configuration that includes a 1,4-benzodioxine moiety, a cyclohexyl group, and a cyanopyrazine substituent. This combination of functional groups suggests significant potential for diverse biological activities, particularly in pharmacological applications.

Structural Characteristics

The compound can be represented by the following molecular formula and structure:

PropertyValue
Molecular FormulaC21H22N4O4
Molecular Weight394.43 g/mol
CAS Number2034194-46-0

Pharmacological Potential

The 1,4-benzodioxine scaffold is known for its diverse pharmacological properties. Compounds with similar structures have demonstrated various biological activities:

  • Anti-inflammatory Effects : Research indicates that benzodioxane derivatives can exhibit significant anti-inflammatory properties. For instance, compounds like CCT251236 have shown growth inhibitory effects in cancer models by inhibiting pathways such as HSF1 and p38α MAPK .
  • Antitumor Activity : The unique structural features of the compound may enhance its specificity and potency against cancer cells. Studies have shown that structural modifications in benzodioxane derivatives can lead to increased cytotoxicity against various cancer cell lines .
  • Hepatoprotective Properties : Similar compounds have been noted for their hepatoprotective effects, suggesting potential applications in liver disease treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds similar to 3-methyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. The positioning of functional groups significantly impacts the efficacy of these compounds:

Compound NameStructural FeaturesNotable Activities
SilybinFlavonoid with benzodioxaneAnti-hepatotoxic
CCT251236Benzodioxane bisamideAnticancer
HaedoxanBenzodioxane structureAnti-inflammatory

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study by Vazquez et al. demonstrated that certain benzodioxine analogs with specific substituents exhibited enhanced anti-inflammatory activity. The optimal positioning of functional groups was critical for maximizing this effect .
  • Cytotoxicity in Cancer Models : Research involving the testing of various benzodioxane derivatives revealed that compounds structurally related to 3-methyl-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide showed promising results in inhibiting tumor growth in xenograft models. The presence of the cyanopyrazine moiety was particularly noted for enhancing cytotoxic effects against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling the pyrazine-cyanide moiety to the cyclohexyl group via nucleophilic aromatic substitution, followed by amide bond formation with the dihydrobenzodioxine core. Key variables include:

  • Temperature : Pyrazine-cyanide coupling requires 60–80°C for efficient substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amidation steps .
  • Catalysts : Palladium-based catalysts may improve regioselectivity in heterocyclic coupling .
    • Analytical validation : Monitor intermediates via HPLC and LC-MS to ensure purity (>95%) .

Q. How can spectroscopic techniques elucidate the electronic interactions between functional groups in this compound?

  • Approach :

  • NMR : 1^1H and 13^{13}C NMR identify deshielding effects from the electron-withdrawing cyano group on the pyrazine ring and steric effects from the cyclohexyl group .
  • IR spectroscopy : Detect hydrogen bonding between the amide carbonyl and pyrazine nitrogen (stretching at ~1650 cm1^{-1}) .
  • UV-Vis : Absorbance shifts indicate π-π* transitions influenced by the benzodioxine and pyrazine rings .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening framework :

  • In vitro enzyme assays : Target enzymes (e.g., kinases, oxidases) using fluorescence-based or calorimetric methods .
  • Cellular viability assays : Use MTT or resazurin assays in cancer/primary cell lines to assess cytotoxicity .
  • Dose-response curves : Calculate IC50_{50} values to quantify potency .

Advanced Research Questions

Q. How do electronic effects from the 3-cyanopyrazine and cyclohexyl groups influence binding affinity in target proteins?

  • Experimental design :

  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key H-bond donors/acceptors .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
  • SAR studies : Synthesize analogs (e.g., replacing cyanopyrazine with methylpyrazine) and compare activity via SPR or ITC .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Case example : Discrepancies in IC50_{50} values between enzymatic and cellular assays may arise from:

  • Membrane permeability : Measure logP (octanol-water partition coefficient) to assess bioavailability .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways .
  • Off-target effects : Perform kinome-wide profiling to exclude nonspecific binding .

Q. How can catalytic reductive cyclization improve the scalability of synthesizing the dihydrobenzodioxine core?

  • Innovative methodology :

  • Palladium catalysis : Employ Pd(OAc)2_2/PPh3_3 systems with formic acid as a CO surrogate for one-pot cyclization of nitroarenes .
  • Flow chemistry : Optimize residence time and temperature gradients to enhance throughput .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.